2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazine ring, and a methylsulfanyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylsulfanyl group: This step involves the substitution of a suitable leaving group on the pyrazine ring with a methylsulfanyl group, often using reagents like methylthiol or dimethyl sulfide.
Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction, where a suitable cyclopropyl precursor is reacted with the pyrazine derivative.
Formation of the acetamide moiety: This involves the reaction of the intermediate with an appropriate amine, such as 2-aminoacetamide, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide: Similar structure but with a methoxy group instead of a methylsulfanyl group.
2-Amino-N-cyclopropyl-N-(3-chloro-pyrazin-2-ylmethyl)-acetamide: Similar structure but with a chloro group instead of a methylsulfanyl group.
Uniqueness
2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-17-11-9(13-4-5-14-11)7-15(8-2-3-8)10(16)6-12/h4-5,8H,2-3,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUYNHEFXQDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CN(C2CC2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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